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Compound of Interest

Compound Name: Diethyl 2-(prop-2-yn-1-yl)malonate

Cat. No.: B099404 Get Quote

An In-Depth Technical Guide to Diethyl 2-(prop-2-yn-1-yl)malonate

Authored by a Senior Application Scientist
This guide serves as a comprehensive technical resource for researchers, scientists, and

professionals in drug development on Diethyl 2-(prop-2-yn-1-yl)malonate. We will delve into

its core properties, synthesis, reactivity, and applications, providing field-proven insights and

validated protocols.

Core Compound Identity and Properties
Diethyl 2-(prop-2-yn-1-yl)malonate, also known as diethyl propargylmalonate, is a versatile

synthetic intermediate valued for its unique trifunctional nature. It incorporates an active

methylene group, a terminal alkyne, and two ester functionalities within a compact molecular

framework. This combination makes it a powerful building block for constructing complex

molecular architectures.

CAS Number: 17920-23-9[1][2]

Molecular Structure:

IUPAC Name: Diethyl 2-(prop-2-yn-1-yl)propanedioate[2]

Synonyms: Diethyl 2-(2-propynyl)malonate, Diethyl propargylmalonate[2]
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The key to its utility lies in the acidic proton of the central α-carbon and the reactivity of the

terminal alkyne, which can be orthogonally functionalized to introduce diverse substituents.

Physicochemical Data Summary
The following table summarizes the essential quantitative data for Diethyl 2-(prop-2-yn-1-
yl)malonate.

Property Value Source(s)

Molecular Formula C₁₀H₁₄O₄ [1][2]

Molecular Weight 198.22 g/mol [2]

Physical Form Colorless to light yellow liquid

Boiling Point 259.7 °C at 760 mmHg

Flash Point 121 °C

Purity (Typical) 95-96%

Storage
Sealed in a dry place, room

temperature

Synthesis Protocol: Malonic Ester Alkylation
The most direct and reliable method for preparing Diethyl 2-(prop-2-yn-1-yl)malonate is

through the alkylation of diethyl malonate, a classic example of the malonic ester synthesis.[3]

The causality behind this choice is the high acidity of the α-hydrogens of diethyl malonate (pKa

≈ 12.6), which allows for facile deprotonation by a suitable base, like sodium ethoxide, to form a

resonance-stabilized enolate.[3] This enolate then acts as a potent nucleophile, attacking an

alkyl halide in an Sₙ2 reaction.

Experimental Workflow Diagram
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Step 1: Enolate Formation

Step 2: SN2 Alkylation

Step 3: Workup & Purification
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Pure Product
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Caption: Workflow for the synthesis of Diethyl 2-(prop-2-yn-1-yl)malonate.
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Step-by-Step Methodology
Materials:

Diethyl malonate

Absolute ethanol

Sodium metal (or commercial sodium ethoxide)

Propargyl bromide (or chloride)

Anhydrous diethyl ether or ethyl acetate

Saturated aqueous ammonium chloride solution

Anhydrous magnesium sulfate

Protocol:

Base Preparation (Sodium Ethoxide): In a flame-dried, three-necked flask equipped with a

mechanical stirrer, reflux condenser, and a nitrogen inlet, prepare a solution of sodium

ethoxide by carefully adding sodium metal (1.0 eq) to absolute ethanol under an inert

atmosphere. Expertise Note: Using a pre-made solution of sodium ethoxide is safer and

more convenient. The choice of ethoxide as the base prevents unwanted transesterification

reactions with the diethyl ester groups.[3]

Enolate Formation: To the stirred sodium ethoxide solution, add diethyl malonate (1.0 eq)

dropwise at a temperature below 50 °C. Formation of a white precipitate of the sodium salt of

diethyl malonate may be observed.[4] Stir the mixture for 30-60 minutes to ensure complete

formation of the enolate.

Alkylation: Cool the reaction mixture in an ice bath. Add propargyl bromide (1.05 eq)

dropwise, maintaining the temperature below 10 °C. After the addition is complete, allow the

mixture to warm to room temperature and then heat to reflux for 2-4 hours, or until TLC/GC-

MS analysis indicates the consumption of the starting material. Trustworthiness Note: The

Sₙ2 reaction with propargyl bromide is efficient. Monitoring the reaction ensures completion

and prevents side reactions like dialkylation.
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Workup: Cool the reaction mixture to room temperature. Remove the ethanol under reduced

pressure. To the resulting residue, add water or a saturated aqueous solution of ammonium

chloride to quench the reaction.

Extraction and Purification: Extract the aqueous layer with diethyl ether or ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, filter,

and concentrate in vacuo. The crude product is then purified by vacuum distillation to yield

the final product as a clear liquid.

Spectroscopic Characterization Profile
Self-validating protocols require robust analytical confirmation. The structure of Diethyl 2-
(prop-2-yn-1-yl)malonate can be unequivocally confirmed using a combination of NMR, IR,

and Mass Spectrometry.

Data Summary Table
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Technique Feature
Characteristic Signal /
Value

¹H NMR α-CH (methine) Triplet, ~3.5-3.6 ppm

O-CH₂ (ester ethyl) Quartet, ~4.2 ppm

CH₃ (ester ethyl) Triplet, ~1.2-1.3 ppm

CH₂ (propargyl) Doublet, ~2.8 ppm

C≡CH (alkyne) Triplet, ~2.0 ppm

¹³C NMR C=O (carbonyl) ~167-169 ppm

C≡CH (alkyne) ~79 ppm

C≡CH (alkyne) ~72 ppm

O-CH₂ (ester ethyl) ~62 ppm

α-CH (methine) ~52 ppm

CH₂ (propargyl) ~21 ppm

CH₃ (ester ethyl) ~14 ppm

IR Spectroscopy C≡C-H Stretch ~3300 cm⁻¹ (sharp, medium)

C≡C Stretch ~2125 cm⁻¹ (weak)

C=O Stretch (ester)
~1730-1750 cm⁻¹ (strong,

often two bands)[5]

Mass Spec. (EI) [M-OC₂H₅]⁺
m/z 153 (Loss of ethoxy

radical)

Malonate Fragment

Characteristic loss of the

malonate moiety or parts of the

ester functionality.[5][6]

Note: NMR shifts are approximate and reported in ppm relative to TMS in CDCl₃. IR

frequencies are in cm⁻¹.
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Reactivity and Synthetic Applications
The synthetic value of this molecule stems from the distinct reactivity of its functional groups,

which can be addressed selectively.

Key Reaction Pathways

Alkyne Reactions Active Methylene Reactions

Diethyl 2-(prop-2-yn-1-yl)malonate
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(with R-N3)
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(forms methyl ketone)

[3]

Deprotonation
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[4]

Hydrolysis &
Decarboxylation

[6]

Further Alkylation
(with R'-X)

[5]
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Caption: Key reaction pathways for Diethyl 2-(prop-2-yn-1-yl)malonate.

Click Chemistry (CuAAC): The terminal alkyne is an ideal handle for Copper(I)-catalyzed

Azide-Alkyne Cycloaddition (CuAAC), a cornerstone of "click chemistry." This reaction allows

for the efficient and specific covalent linkage to molecules bearing an azide group, a

technique widely used in bioconjugation, drug target identification, and materials science.

Sonogashira Coupling: This palladium/copper-catalyzed cross-coupling reaction enables the

formation of a C-C bond between the terminal alkyne and aryl or vinyl halides, providing

access to a wide array of conjugated systems.

Further Alkylation/Acylation: The remaining acidic proton on the α-carbon can be removed by

a strong base (e.g., NaH or LDA) to generate a new enolate. This enolate can then be
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reacted with a second electrophile (e.g., an allyl halide) to produce disubstituted malonates,

such as Diethyl 2-allyl-2-(prop-2-ynyl)malonate.[7]

Hydrolysis and Decarboxylation: The ester groups can be hydrolyzed under acidic or basic

conditions. Subsequent heating of the resulting malonic acid derivative readily induces

decarboxylation to yield a substituted carboxylic acid (5-hexynoic acid).[8] This pathway is a

fundamental transformation in malonic ester synthesis.[3]

Utility in Drug Development and Medicinal
Chemistry
The propargyl group is a highly sought-after functionality in modern drug design. It serves as a

bioisostere for other groups, can participate in covalent inhibition by acting as a Michael

acceptor after enzymatic oxidation, and most importantly, provides a handle for late-stage

functionalization via click chemistry.

Scaffold for Heterocyclic Synthesis: Malonate derivatives are classic precursors for

synthesizing heterocyclic compounds, including vital pharmaceutical scaffolds like

barbiturates and pyrido[1,2-a]pyrimidin-4-ones.[9][10][11] The propargyl group adds another

dimension, allowing for the creation of novel, complex heterocyclic systems.

Linker for Bioconjugation: In the development of Antibody-Drug Conjugates (ADCs) or

PROTACs, linkers are crucial. The alkyne group on this molecule allows it to be incorporated

into a linker scaffold, which can then be "clicked" onto a targeting moiety (like an antibody) or

an E3 ligase binder.

Fragment-Based Drug Discovery (FBDD): As a small, functionalized molecule, it can be used

in FBDD screening campaigns. Hits containing this fragment can be rapidly elaborated by

exploiting the reactivity of the alkyne and active methylene groups to improve potency and

selectivity.

Safety and Handling
Signal Word: Warning[1]

Pictogram:
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GHS07 (Harmful/Irritant)

Hazard Statements:

H302: Harmful if swallowed.[1]

H315: Causes skin irritation.[2]

H319: Causes serious eye irritation.[2]

H335: May cause respiratory irritation.

Precautionary Statements:

P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[1]

P280: Wear protective gloves/protective clothing/eye protection/face protection.[1]

P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove

contact lenses, if present and easy to do. Continue rinsing.

Handling: Handle in a well-ventilated area, preferably a chemical fume hood. Avoid contact with

skin, eyes, and clothing. Use standard personal protective equipment (PPE), including safety

glasses, gloves, and a lab coat.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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